(4-Bromo-2,5-dimethylphenyl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

Strategic building block for CNS drug candidates due to LogP 3.001, significantly exceeding analogs. The aryl bromide enables Suzuki couplings, while the alcohol allows diverse transformations. Requires lab handling per H302/H315/H319. Ideal for medicinal chemistry programs targeting the blood-brain barrier. Verify purity & stock for your synthesis.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 952303-55-8
Cat. No. B1343448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2,5-dimethylphenyl)methanol
CAS952303-55-8
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)CO
InChIInChI=1S/C9H11BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3
InChIKeyDSTSKJCTQWWJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2,5-dimethylphenyl)methanol (CAS 952303-55-8): A Strategic Benzyl Alcohol Building Block for Medicinal Chemistry and Synthesis


(4-Bromo-2,5-dimethylphenyl)methanol (CAS 952303-55-8) is a substituted benzyl alcohol derivative featuring a bromine atom at the para-position and methyl groups at the 2- and 5-positions of the aromatic ring . This compound serves as a versatile synthetic intermediate due to its primary alcohol group, which is amenable to oxidation, esterification, and etherification, while the aryl bromide moiety enables participation in cross-coupling reactions . Its specific substitution pattern confers distinct physicochemical properties, including increased lipophilicity (LogP = 3.001) compared to non-brominated or less substituted analogs, making it a valuable building block in the development of bioactive molecules where enhanced membrane permeability is desired .

Why Substituting (4-Bromo-2,5-dimethylphenyl)methanol with Unsubstituted or Differently Substituted Analogs Can Compromise Project Outcomes


The unique combination of a para-bromo substituent and 2,5-dimethyl groups on the benzyl alcohol scaffold is not interchangeable with analogs like (4-bromophenyl)methanol or (2,5-dimethylphenyl)methanol. This specific substitution pattern profoundly alters the compound's lipophilicity, a critical parameter for drug-likeness, membrane permeability, and biological activity [1]. As quantified below, the target compound exhibits a LogP value of 3.001, which is significantly higher than that of its mono-substituted counterparts. Using an analog with lower lipophilicity in a synthetic pathway could lead to a final product with suboptimal pharmacokinetic properties, such as reduced cellular uptake or inability to cross the blood-brain barrier, thereby invalidating structure-activity relationship (SAR) studies and hindering lead optimization efforts [1].

Quantitative Differentiation of (4-Bromo-2,5-dimethylphenyl)methanol vs. Key Analogs: A Data-Driven Selection Guide


Enhanced Lipophilicity (LogP) Compared to Non-Brominated and Mono-Substituted Analogs

The target compound (4-Bromo-2,5-dimethylphenyl)methanol demonstrates a substantially higher lipophilicity, as measured by its partition coefficient (LogP), when compared to the non-brominated analog (2,5-dimethylphenyl)methanol and the mono-brominated analog (4-bromophenyl)methanol. This increase in LogP is driven by the synergistic effect of the para-bromo substituent and the two methyl groups [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Molecular Weight and Polar Surface Area Relative to Non-Brominated Analog

The presence of a bromine atom in the target compound significantly increases its molecular weight and polar surface area (PSA) compared to the non-brominated (2,5-dimethylphenyl)methanol. The molecular weight of the target compound is 215.09 g/mol, a 58% increase over the 136.19 g/mol of the non-brominated analog . Similarly, the PSA is 20.23 Ų for both, but the increased molecular weight and halogen presence can influence binding interactions and metabolic stability .

Medicinal Chemistry Drug-likeness Physicochemical Properties

Comparative Hazard Profile and Safe Handling Requirements

Safety data sheets (SDS) indicate that (4-Bromo-2,5-dimethylphenyl)methanol is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . In contrast, its non-brominated analog, (2,5-dimethylphenyl)methanol, is typically not classified with these specific acute toxicity or irritation hazards, often carrying only general precautionary statements . This difference in hazard classification necessitates distinct handling, storage, and disposal protocols for the brominated compound, which can impact laboratory workflow and procurement costs.

Chemical Safety Procurement Laboratory Safety

High-Value Application Scenarios for (4-Bromo-2,5-dimethylphenyl)methanol Based on Evidence-Based Differentiation


Design of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The significantly higher LogP value of (4-Bromo-2,5-dimethylphenyl)methanol (LogP = 3.001) compared to less substituted benzyl alcohols makes it the preferred starting material for synthesizing drug candidates intended to cross the blood-brain barrier (BBB). Medicinal chemists can leverage this increased lipophilicity to improve the CNS penetration of lead compounds, a critical requirement for targeting neurological disorders . The quantitative LogP advantage (+1.06 over (4-bromophenyl)methanol) provides a measurable basis for selecting this building block in CNS-focused drug discovery programs .

Synthesis of Halogen-Enriched Molecular Probes for Binding Affinity Studies

The presence of a heavy bromine atom in the target compound (molecular weight 215.09 g/mol) offers a distinct advantage in the development of molecular probes for X-ray crystallography or anomalous scattering experiments. The increased electron density facilitates phase determination and provides a clear marker for tracking the compound's binding site within a protein target. This is a key differentiator from the non-brominated analog (136.19 g/mol), which lacks this structural biology utility .

Development of Building Blocks for Cross-Coupling Reactions in Parallel Synthesis

The aryl bromide moiety of (4-Bromo-2,5-dimethylphenyl)methanol serves as a robust handle for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to rapidly diversify chemical libraries. The presence of the 2,5-dimethyl groups provides steric bulk that can influence the regioselectivity and yield of these transformations. This combination of reactivity and steric control is not available in simpler analogs like (4-bromophenyl)methanol, making the target compound a strategic choice for generating structurally diverse, lipophilic compound arrays .

Controlled Laboratory Environments with Enhanced Safety Protocols

Given its specific hazard classification (H302, H315, H319), (4-Bromo-2,5-dimethylphenyl)methanol is best suited for well-equipped laboratories with established protocols for handling harmful and irritant substances. The requirement for enhanced PPE and waste management procedures, while adding operational cost, ensures a high level of safety and compliance. This contrasts with the less regulated handling of its non-hazardous analog, (2,5-dimethylphenyl)methanol, making the brominated compound a deliberate choice for applications where its unique reactivity and properties are essential, and the associated safety measures are a manageable part of the workflow .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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